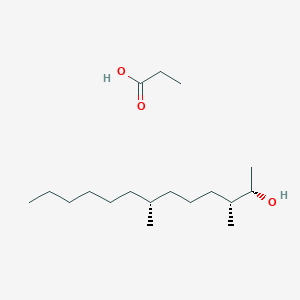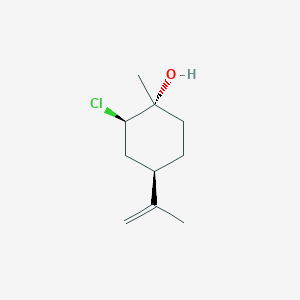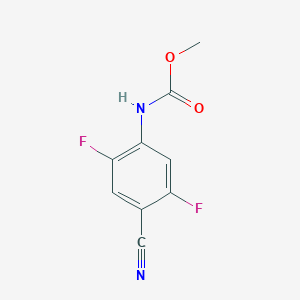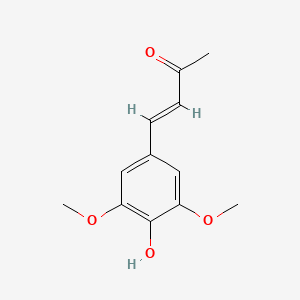
(2S,3R,7R)-3,7-dimethyltridecan-2-ol;propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,7R)-3,7-dimethyltridecan-2-ol;propanoic acid is a chiral compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique stereochemistry and is often used in the synthesis of pheromones and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R,7R)-3,7-dimethyltridecan-2-ol;propanoic acid typically involves the use of chiral synthons and enantioselective reactions. One common method is the coupling of optically active C5 and C12 units. The C12 units, such as ®-(+)- and (S)-(+)-1-bromo-2-methylundecane, are prepared from ®-(+)-pulegone. The C5 unit, (2R,3S)-2-methyl-3-tetrahydropyranoxy-1-tosyloxybutane, is derived from (2S,3S)-2-methyl-3-hydroxybutyric acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar chiral synthons and enantioselective reactions. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: (2S,3R,7R)-3,7-dimethyltridecan-2-ol;propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halides and other nucleophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives .
Scientific Research Applications
(2S,3R,7R)-3,7-dimethyltridecan-2-ol;propanoic acid has numerous scientific research applications. It is widely used in the synthesis of sex pheromones for pine sawflies, which are important for studying insect behavior and developing pest control strategies . Additionally, this compound is used in the synthesis of other biologically active molecules, making it valuable in medicinal chemistry and drug development .
Mechanism of Action
The mechanism of action of (2S,3R,7R)-3,7-dimethyltridecan-2-ol;propanoic acid involves its interaction with specific molecular targets and pathways. In the case of its use as a sex pheromone, the compound binds to olfactory receptors in insects, triggering a behavioral response. The exact molecular targets and pathways can vary depending on the specific application and organism involved .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2S,3R,7R)-3,7-dimethyltridecan-2-ol;propanoic acid include other chiral alcohols and esters used in pheromone synthesis, such as (2S,3S,7S)-3,7-dimethylpentadecan-2-yl acetate and (2S,3R,7R)-3,7-dimethylpentadecan-2-yl propionate .
Uniqueness: What sets this compound apart is its specific stereochemistry, which is crucial for its biological activity. The unique arrangement of its chiral centers makes it highly effective in its intended applications, particularly in pheromone synthesis and other biological processes .
Properties
CAS No. |
163530-43-6 |
|---|---|
Molecular Formula |
C18H38O3 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(2S,3R,7R)-3,7-dimethyltridecan-2-ol;propanoic acid |
InChI |
InChI=1S/C15H32O.C3H6O2/c1-5-6-7-8-10-13(2)11-9-12-14(3)15(4)16;1-2-3(4)5/h13-16H,5-12H2,1-4H3;2H2,1H3,(H,4,5)/t13-,14-,15+;/m1./s1 |
InChI Key |
ODSJIZJNZNSWNK-QRWISWEOSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C)CCC[C@@H](C)[C@H](C)O.CCC(=O)O |
Canonical SMILES |
CCCCCCC(C)CCCC(C)C(C)O.CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Octadecane-1,18-diyl)bis[chloro(dimethyl)silane]](/img/structure/B12570224.png)

![2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid](/img/structure/B12570237.png)

![2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide](/img/structure/B12570241.png)


![N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine](/img/structure/B12570254.png)

![5-[(2-Chloroethyl)sulfanyl]pentanoic acid](/img/structure/B12570273.png)

![3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12570283.png)

![1-[5-bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B12570322.png)
